

NIBR-LTSi: A Technical Guide to its Mechanism of Action in YAP Signaling

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Compound of Interest

Compound Name: NIBR-LTSi

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Abstract

This technical guide provides an in-depth overview of the mechanism of action of **NIBR-LTSi**, a potent and selective small-molecule inhibitor of the Large Tumor Suppressor (LATS) kinases. By targeting the core of the Hippo signaling pathway, **NIBR-LTSi** effectively activates the transcriptional co-activator Yes-associated protein (YAP), a critical regulator of cell proliferation, tissue regeneration, and organ size. This document details the molecular interactions, cellular consequences, and in vivo effects of **NIBR-LTSi**, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biological processes.

Introduction: The Hippo-YAP Signaling Pathway and its Therapeutic Potential

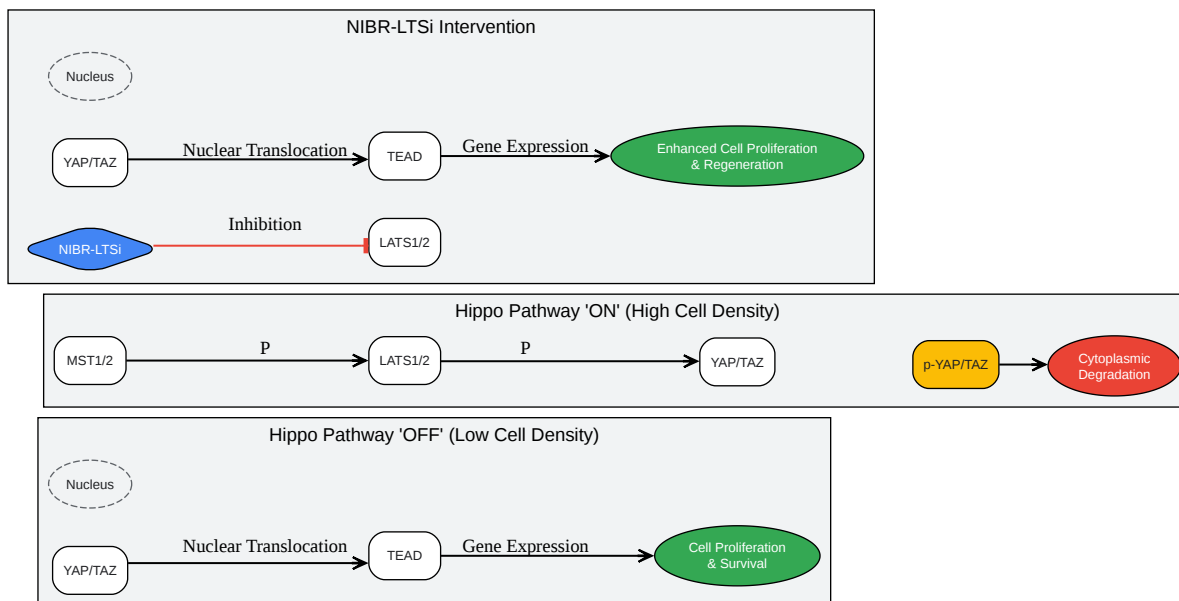
The Hippo signaling pathway is a crucial regulator of tissue homeostasis. Its central function is to control cell proliferation and apoptosis, thereby governing organ size. The pathway's core consists of a kinase cascade where, under conditions of high cell density or mechanical stress, the sterile 20-like kinases 1 and 2 (MST1/2) phosphorylate and activate the LATS kinases 1 and 2 (LATS1/2). Activated LATS1/2, in turn, phosphorylate the transcriptional co-activator YAP and its paralog TAZ. This phosphorylation event leads to the cytoplasmic sequestration of YAP/TAZ and their subsequent proteasomal degradation, preventing their entry into the nucleus and co-activation of transcription factors, primarily the TEAD family (TEAD1-4).

Dysregulation of the Hippo-YAP pathway is implicated in various developmental disorders and cancers. Conversely, controlled activation of YAP signaling holds significant therapeutic promise for regenerative medicine, as it can stimulate the proliferation and differentiation of stem and progenitor cells to repair damaged tissues. **NIBR-LTSi** has emerged as a key pharmacological tool and potential therapeutic agent to harness the regenerative capacity of the YAP pathway.

NIBR-LTSi: Mechanism of Action

NIBR-LTSi is a selective, orally bioavailable small-molecule inhibitor of LATS1 and LATS2 kinases.[1][2][3] Its primary mechanism of action is the direct inhibition of the kinase activity of LATS1/2.[1][3] By binding to the ATP-binding pocket of LATS kinases, **NIBR-LTSi** prevents the phosphorylation of YAP.[3] This inhibition of YAP phosphorylation allows it to escape cytoplasmic retention and translocate into the nucleus.

Once in the nucleus, YAP binds to TEAD transcription factors, leading to the expression of a suite of genes that promote cell cycle progression, proliferation, and inhibit apoptosis.[4] Key target genes upregulated by the **NIBR-LTSi**-induced activation of the YAP-TEAD complex include Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic protein 61 (CYR61).[4] This targeted activation of YAP signaling underlies the pro-proliferative and regenerative effects observed with **NIBR-LTSi** treatment.[1][3]



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Figure 1: Mechanism of **NIBR-LTSi** in YAP Signaling.

Quantitative Data Presentation

The following tables summarize the key quantitative data reported for **NIBR-LTSi**, providing a basis for experimental design and comparison with other modulators of the Hippo-YAP pathway.

Table 1: In Vitro Activity of **NIBR-LTSi**

Parameter	Target/Assay	Value	Cell Line/System	Reference
Biochemical IC50	LATS Kinase	1.4 nM	Caliper Assay	[2]
Cellular IC50	p-YAP Levels	2.16 μ M	JHH5 cells	[2]
EC50	YAP Signaling Activation	1.0 - 2.7 μ M	-	
EC50	Liver Organoid Formation	0.35 μ M	-	

Table 2: In Vivo Effects and Pharmacokinetics of **NIBR-LTSi**

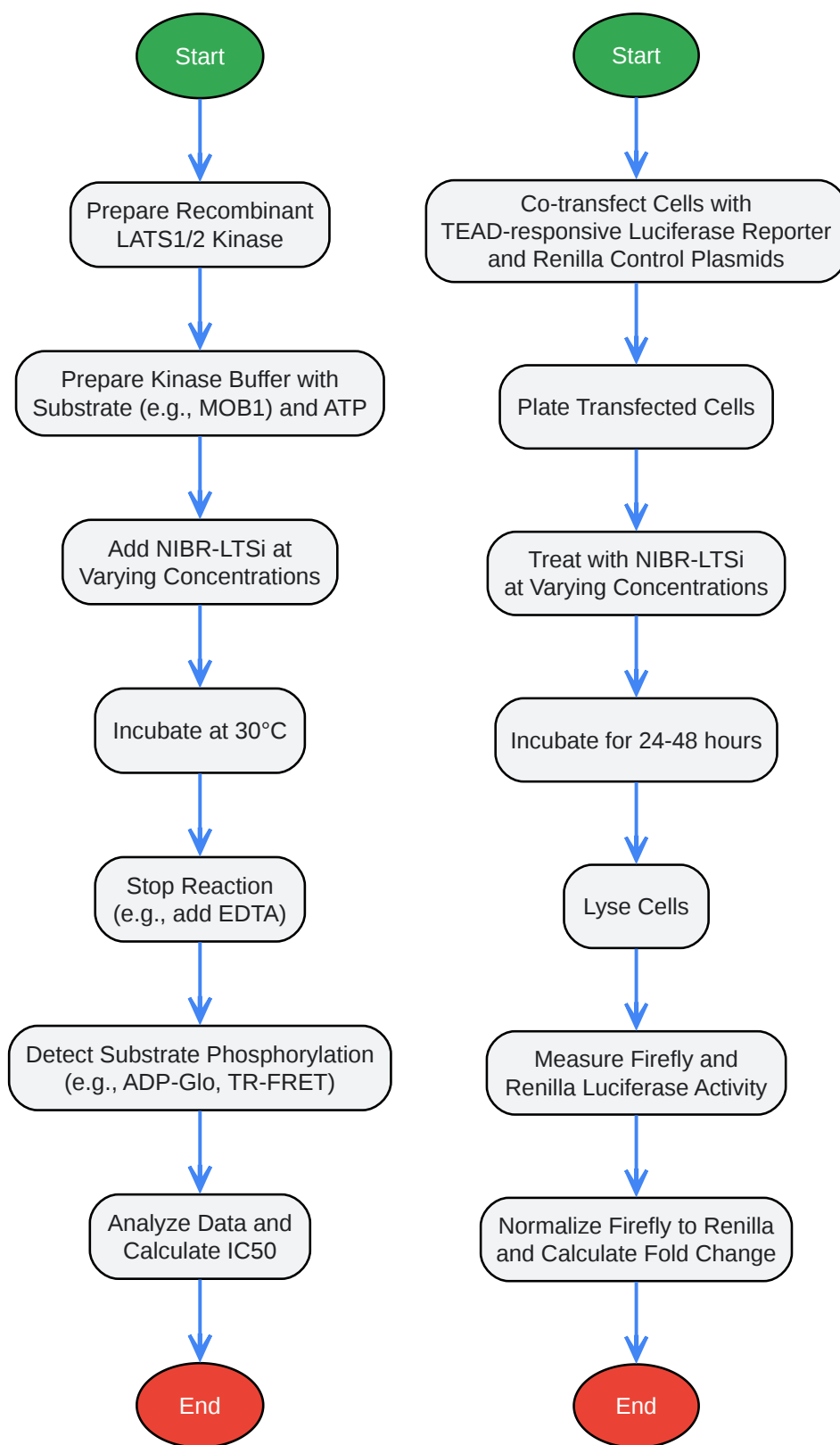
Parameter	Species	Finding	Reference
Oral Bioavailability	Mouse	Good	[1][3]
Efficacy	Mouse	Accelerates liver regeneration following extended hepatectomy	[1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of **NIBR-LTSi**.

LATS Kinase Activity Assay

This protocol is designed to measure the direct inhibitory effect of **NIBR-LTSi** on LATS kinase activity.



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